Ethyl 2-bromo-4-(4-(tert-butyl)phenyl)thiazole-5-carboxylate
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Overview
Description
Ethyl 2-bromo-4-(4-(tert-butyl)phenyl)thiazole-5-carboxylate is a synthetic organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromine atom, a tert-butyl group, and an ethyl ester functional group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-bromo-4-(4-(tert-butyl)phenyl)thiazole-5-carboxylate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Esterification: The carboxylic acid group at the 5-position of the thiazole ring can be esterified using ethanol and a suitable acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can ensure consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-4-(4-(tert-butyl)phenyl)thiazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrothiazoles.
Ester Hydrolysis: The ester functional group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Substitution: Formation of substituted thiazoles.
Oxidation: Formation of thiazole sulfoxides or sulfones.
Reduction: Formation of dihydrothiazoles.
Hydrolysis: Formation of thiazole carboxylic acids.
Scientific Research Applications
Ethyl 2-bromo-4-(4-(tert-butyl)phenyl)thiazole-5-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-4-(4-(tert-butyl)phenyl)thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the thiazole ring play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-bromo-4-phenylthiazole-5-carboxylate: Lacks the tert-butyl group, which may affect its reactivity and biological activity.
Ethyl 2-chloro-4-(4-(tert-butyl)phenyl)thiazole-5-carboxylate: Contains a chlorine atom instead of bromine, leading to different chemical properties.
Ethyl 2-bromo-4-(4-methylphenyl)thiazole-5-carboxylate: Contains a methyl group instead of a tert-butyl group, influencing its steric and electronic properties.
Uniqueness
Ethyl 2-bromo-4-(4-(tert-butyl)phenyl)thiazole-5-carboxylate is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences its chemical reactivity and biological interactions. The bromine atom also contributes to its distinct reactivity compared to other halogenated thiazoles.
Properties
Molecular Formula |
C16H18BrNO2S |
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Molecular Weight |
368.3 g/mol |
IUPAC Name |
ethyl 2-bromo-4-(4-tert-butylphenyl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C16H18BrNO2S/c1-5-20-14(19)13-12(18-15(17)21-13)10-6-8-11(9-7-10)16(2,3)4/h6-9H,5H2,1-4H3 |
InChI Key |
LRULGAKLPJDUEV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)Br)C2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
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